molecular formula C9H9NO4 B2747293 3-(2-Nitrophenoxy)oxetane CAS No. 1356114-34-5

3-(2-Nitrophenoxy)oxetane

Cat. No.: B2747293
CAS No.: 1356114-34-5
M. Wt: 195.174
InChI Key: RNOJAKXHDKKDLR-UHFFFAOYSA-N
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Description

3-(2-Nitrophenoxy)oxetane is an organic compound with the molecular formula C₉H₉NO₄. It features a four-membered oxetane ring substituted with a 2-nitrophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenoxy)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-nitrophenoxy-substituted epoxides under basic conditions. The reaction conditions often include the use of strong bases such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenoxy)oxetane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Nitrophenoxy)oxetane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: Potential use in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Nitrophenoxy)oxetane is unique due to the presence of both the oxetane ring and the 2-nitrophenoxy group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Biological Activity

3-(2-Nitrophenoxy)oxetane is an organic compound characterized by a four-membered oxetane ring substituted with a 2-nitrophenoxy group. Its molecular formula is C₉H₉NO₄. This compound belongs to a class of oxetanes, which have garnered attention in medicinal chemistry due to their diverse biological activities and potential applications in drug development.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. Oxetanes in general are known to improve the physicochemical properties of drugs, acting as bioisosteres for dimethyl and carbonyl groups. This enhances metabolic stability and alters lipophilicity, potentially influencing bioavailability.

Biochemical Pathways

Research indicates that oxetanes can participate in chemical reactions such as epoxide ring opening, which may lead to the formation of biologically active metabolites. The stability and reactivity of these compounds are influenced by environmental factors like temperature and pH.

Biological Activity Spectrum

This compound exhibits a significant spectrum of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that oxetanes may possess antineoplastic properties, potentially inhibiting tumor growth through various mechanisms.
  • Antiviral Properties : Some oxetane derivatives have shown effectiveness against viral infections, particularly those caused by arboviruses .
  • Antifungal Effects : Compounds in the oxetane class have demonstrated antifungal activity, making them candidates for further investigation in treating fungal infections .
  • Enzyme Mechanism Probes : Due to their unique structure, oxetanes can serve as probes in studying enzyme mechanisms, offering insights into biochemical pathways.

Research Findings and Case Studies

Recent research has focused on the synthesis and evaluation of the biological activity of this compound and related compounds. Below is a summary of key findings from various studies:

StudyFindings
Identified the mechanism of action involving metabolic stability and lipophilicity alterations.
Reported on the broad biological activity spectrum including anticancer and antiviral effects.
Investigated the compound's potential against Gram-positive bacteria, indicating promising antibacterial properties.

Case Study: Anticancer Activity

A study assessed the anticancer potential of oxetane derivatives, including this compound, revealing that certain modifications to the oxetane structure could significantly enhance cytotoxicity against cancer cell lines. The research emphasized the importance of structural optimization in developing effective anticancer agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
3-Nitrooxetane Lacks phenoxy groupLimited activity reported
3,3-Dinitrooxetane Contains two nitro groupsIncreased reactivity; potential for higher toxicity
3-Aminooxetane Nitro group replaced with aminoAltered reactivity; potential therapeutic applications

Properties

IUPAC Name

3-(2-nitrophenoxy)oxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-4-9(8)14-7-5-13-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOJAKXHDKKDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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